![molecular formula C14H12F3N7 B214876 N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTA is a small molecule that belongs to the class of drugs known as protein methyltransferase inhibitors.
作用机制
N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine works by inhibiting protein methyltransferases, which are enzymes that add methyl groups to proteins, thereby regulating their activity. By inhibiting these enzymes, N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine can disrupt the normal function of cancer cells and viruses, leading to their death. In addition, N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine has been shown to have a variety of biochemical and physiological effects, including inhibition of protein methylation, activation of the Nrf2 pathway, and induction of apoptosis in cancer cells. N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine has also been shown to have anti-inflammatory effects and can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine in lab experiments is its specificity for protein methyltransferases, which allows for targeted inhibition of these enzymes. N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine is also relatively easy to synthesize and has good stability. However, one of the limitations of using N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine. One area of interest is the development of more potent and selective protein methyltransferase inhibitors based on the structure of N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine. Another area of research is the use of N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to explore the potential use of N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine in treating neurological disorders and other diseases.
合成方法
The synthesis of N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine involves a multi-step process that starts with the reaction of 4-methylphenylhydrazine with 2-chloro-4-trifluoromethylpyrimidine to form 4-(4-methylphenyl)-1H-tetrazole. This intermediate is then reacted with N-methylamine to form the final product, N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine. The synthesis of N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine has been optimized over the years to improve yield and purity.
科学研究应用
N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine has been extensively studied for its potential therapeutic properties in various diseases, including cancer, viral infections, and neurological disorders. In cancer research, N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine has shown promising results as a potent inhibitor of protein methyltransferases, which are enzymes that play a critical role in cancer cell growth and survival. N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine has also been studied for its antiviral properties, particularly against HIV-1 and other retroviruses. In addition, N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine |
---|---|
分子式 |
C14H12F3N7 |
分子量 |
335.29 g/mol |
IUPAC 名称 |
N-methyl-5-[1-(4-methylphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H12F3N7/c1-8-3-5-9(6-4-8)24-12(21-22-23-24)10-7-19-13(18-2)20-11(10)14(15,16)17/h3-7H,1-2H3,(H,18,19,20) |
InChI 键 |
KAIGJVCDQRQUMM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)NC |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。